molecular formula C20H15ClN2O2 B2864462 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 865616-10-0

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2864462
CAS No.: 865616-10-0
M. Wt: 350.8
InChI Key: BIHDENHKGPNQHR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available literature .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, including structures similar to (3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone. These compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activity, showcasing their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Spectroscopic and Antimicrobial Study

Another research focused on the molecular structure, spectroscopic analysis, and quantum chemical studies of a compound structurally related to (3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone. This study also evaluated its antimicrobial activity, suggesting its effectiveness against bacterial and fungal infections (Sivakumar et al., 2021).

Antitubercular Agents

Research on chalcones and acetyl pyrazoline derivatives containing the furan nucleus highlighted their synthesis and biological evaluation as antitubercular agents. This suggests the potential application of (3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone derivatives in combating tuberculosis (Bhoot et al., 2011).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including those with structural similarities to (3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone, were synthesized and characterized for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. For this specific compound, the safety and hazards are not clearly documented in the available literature .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-9-4-8-15(12-16)20(24)23-18(19-10-5-11-25-19)13-17(22-23)14-6-2-1-3-7-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDENHKGPNQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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